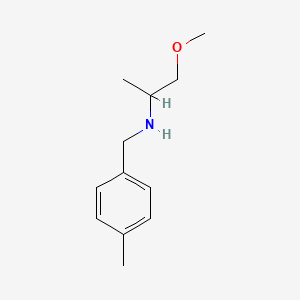

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Description

Chemical Identity and Structural Characterization of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred International Union of Pure and Applied Chemistry name being 1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine. This compound exists in multiple forms, including the free base and various salt forms, most notably the hydrochloride salt.

The molecular formula of the free base is C₁₂H₁₉NO, corresponding to a molecular weight of 193.28 grams per mole. The hydrochloride salt form possesses the molecular formula C₁₂H₂₀ClNO with a molecular weight of 229.74 grams per mole. The compound is registered under multiple Chemical Abstracts Service numbers, with 355814-07-2 assigned to the free base form and 1185303-82-5 designated for the hydrochloride salt.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO | C₁₂H₂₀ClNO |

| Molecular Weight | 193.28 g/mol | 229.74 g/mol |

| Chemical Abstracts Service Number | 355814-07-2 | 1185303-82-5 |

| Molecular Database Number | MFCD00981232 | MFCD06800930 |

The compound exhibits numerous synonymous nomenclatures in chemical databases, including (2-methoxy-1-methylethyl)(4-methylbenzyl)amine, 1-methoxy-N-(4-methylbenzyl)propan-2-amine, and Benzenemethanamine, N-(2-methoxy-1-methylethyl)-4-methyl-. The Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)CNC(C)COC for the free base, providing a concise description of the molecular connectivity.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals the presence of one stereogenic center located at the carbon atom bearing both the methyl group and the nitrogen-containing substituent. According to chemical database information, this compound exhibits "0 of 1 defined stereocentres," indicating that the stereochemical configuration has not been explicitly defined in standard chemical representations. This ambiguity suggests that the compound may exist as a racemic mixture or that the stereochemistry has not been specifically characterized in available literature.

The conformational behavior of this molecule is influenced by several rotatable bonds, particularly around the carbon-nitrogen bond connecting the aliphatic and aromatic portions of the molecule. The methoxy group attached to the propyl chain introduces additional conformational flexibility, allowing for multiple stable conformations in solution. The aromatic 4-methylbenzyl group provides a relatively rigid structural framework, while the aliphatic portion exhibits greater conformational mobility.

The three-dimensional conformational analysis indicates that the molecule can adopt various spatial arrangements due to rotation around single bonds. The preferred conformations are likely influenced by intramolecular interactions, including potential hydrogen bonding between the nitrogen lone pair and neighboring hydrogen atoms, as well as steric interactions between the methyl substituents and the aromatic ring system.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization of this compound. The molecule contains carbon, hydrogen, and nitrogen atoms that are amenable to Nuclear Magnetic Resonance analysis, with proton Nuclear Magnetic Resonance and carbon-13 Nuclear Magnetic Resonance providing complementary structural information.

The proton Nuclear Magnetic Resonance spectrum of this compound is expected to exhibit characteristic signals corresponding to different proton environments within the molecule. The aromatic protons of the 4-methylbenzyl group typically appear in the aromatic region between 7.0 and 7.5 parts per million, displaying a characteristic pattern for para-disubstituted benzene derivatives. The benzylic methylene protons appear as a singlet around 3.6-3.8 parts per million, while the methyl group attached to the aromatic ring typically resonates around 2.3 parts per million.

The aliphatic portion of the molecule contributes several distinct signals to the proton Nuclear Magnetic Resonance spectrum. The methine proton (carbon-hydrogen) exhibits coupling patterns characteristic of secondary alcohols or amines, typically appearing as a multiplet due to coupling with neighboring protons. The methoxy group produces a sharp singlet around 3.3-3.7 parts per million, while the attached methylene protons appear as a complex multiplet due to their diastereotopic nature and coupling with the adjacent methine proton.

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides additional structural information, although its application is limited by the low natural abundance of nitrogen-15 (0.36%) and reduced sensitivity compared to proton Nuclear Magnetic Resonance. The nitrogen-15 chemical shift for secondary amines typically falls in the range of 10-60 parts per million relative to nitromethane, with the exact position dependent on the electronic environment and hydrogen bonding interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information regarding molecular weight confirmation and structural fragmentation patterns. The molecular ion peak for the free base appears at mass-to-charge ratio 193, corresponding to the molecular weight of C₁₂H₁₉NO. For the hydrochloride salt, the molecular ion or protonated molecular ion appears at mass-to-charge ratio 229-230, depending on the ionization method employed.

Characteristic fragmentation patterns in electron ionization mass spectrometry typically involve cleavage of the carbon-nitrogen bond, producing fragments corresponding to the 4-methylbenzyl cation (mass-to-charge ratio 105) and the methoxy-containing aliphatic portion. Additional fragmentation may occur through loss of the methoxy group (mass-to-charge ratio 31) or the formation of tropylium-type ions from the aromatic portion of the molecule.

Electrospray ionization mass spectrometry provides gentler ionization conditions, often preserving the molecular ion and producing primarily protonated molecular ions [M+H]⁺. This technique is particularly useful for confirming molecular weight and studying non-covalent interactions or aggregation behavior in solution. Collision-induced dissociation experiments can provide detailed fragmentation information for structural confirmation and purity assessment.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides characteristic vibrational frequency information for functional group identification and structural confirmation of this compound. The infrared spectrum exhibits several distinct absorption bands corresponding to different vibrational modes within the molecule.

The nitrogen-hydrogen stretching vibration for secondary amines typically appears as a medium to strong absorption band in the range of 3300-3500 wavenumbers. This band may be broadened due to hydrogen bonding interactions, particularly in condensed phases or concentrated solutions. The carbon-hydrogen stretching vibrations from both aromatic and aliphatic portions of the molecule appear in the 2800-3100 wavenumber region, with aromatic carbon-hydrogen stretches typically occurring at higher frequencies (3000-3100 wavenumbers) compared to aliphatic carbon-hydrogen stretches (2800-3000 wavenumbers).

The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1450-1650 wavenumber region, with the exact positions dependent on the substitution pattern of the benzene ring. The para-disubstituted pattern of the 4-methylbenzyl group results in specific band patterns that can be used for structural confirmation. The carbon-oxygen stretching vibration of the methoxy group typically appears as a strong absorption around 1000-1300 wavenumbers.

Properties

IUPAC Name |

1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGGFINYDLQHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389569 | |

| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355814-07-2 | |

| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Route

Reductive amination is a common and efficient method for preparing benzylamines substituted with alkyl amines.

- Step 1: Formation of Benzyl Imine Intermediate

A 4-methylbenzaldehyde derivative is reacted with 2-methoxy-1-methyl-ethylamine to form a benzyl imine intermediate. This step often involves azeotropic dehydration under reflux conditions (80–145 °C) for 8–16 hours to drive the equilibrium toward imine formation. - Step 2: Reduction of Imine to Amine

The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This converts the imine to the corresponding secondary amine, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine. - Step 3: Purification

The product is purified by extraction, crystallization, or distillation to achieve high purity (>99.7%) and low water content (<0.2%).

This method is supported by patent CN103936599A, which describes similar preparation steps for 2-methoxyethyl amines involving benzyl imine intermediates and subsequent reduction and purification steps, achieving yields of 56–84% with high purity.

Nucleophilic Substitution of Benzyl Halides

Another widely used method involves the nucleophilic substitution of 4-methylbenzyl chloride (or bromide) with 2-methoxy-1-methyl-ethylamine under basic conditions.

- Starting Materials:

- 4-methylbenzyl chloride

- 2-methoxy-1-methyl-ethylamine

- Reaction Conditions:

- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed

- Solvent: Organic solvents such as dichloromethane, toluene, or acetonitrile

- Temperature: Room temperature to slightly elevated (25–60 °C)

- Procedure:

The benzyl chloride is added slowly to a stirred solution of the amine and base in the organic solvent. The reaction mixture is stirred until completion, monitored by TLC or HPLC. - Workup:

The reaction mixture is washed, dried, and the product isolated by distillation or crystallization.

This method is efficient and scalable, commonly used in industrial settings for similar benzylamine derivatives, as described in synthesis routes for related compounds like (4-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

Protection and Deprotection Strategies

For complex syntheses involving sensitive functional groups, protection of amine or hydroxyl groups may be necessary.

- Protection:

Amines can be protected as benzyl or carbamate derivatives to prevent side reactions during alkylation or methylation steps. - Methylation:

Methylation of protected intermediates can be performed using methylating agents (e.g., iodomethane) in the presence of acid-binding agents under controlled temperature (0–60 °C). - Deprotection:

Acidic or catalytic hydrogenation conditions are used to remove protecting groups, yielding the free amine.

Such multi-step processes are described in patent US9951012B2 for related benzylamine derivatives, though they involve more complex intermediates and reagents, with attention to yield and purity optimization.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction Temperature and Time:

Higher temperatures (up to 145 °C) and longer reflux times (8–16 hours) favor imine formation and dehydration steps, improving intermediate yield and purity. - Choice of Base and Solvent:

Potassium carbonate and sodium hydroxide are effective bases for nucleophilic substitution, with solvents like toluene and dichloromethane providing good solubility and reaction rates. - Catalysts for Reduction:

Palladium or platinum catalysts under mild hydrogen pressure (2–3 bar) efficiently reduce imines or nitro intermediates to amines with minimal side reactions. - Purification Techniques:

Azeotropic distillation, crystallization, and extraction are critical for removing impurities and achieving high purity products suitable for pharmaceutical or fine chemical applications. - Environmental and Safety Considerations: Avoidance of hazardous reagents like sodium hydride and lachrymatory benzyl bromide is preferred for commercial scale-up due to safety and cost concerns.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenated compounds and strong bases like sodium hydride are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit biological activities, including antitubercular effects and interactions with various receptors .

Case Study :

A study involving derivatives of similar amines demonstrated significant antitubercular activity in vitro, suggesting that this compound could be explored further as a precursor for developing new antitubercular agents .

Chemical Synthesis

Building Block for Complex Molecules :

This compound serves as an important building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules, which can be utilized in various chemical reactions and processes .

Materials Science

Specialty Chemicals :

In materials science, this compound is used to synthesize specialty chemicals with unique properties. These chemicals can be applied in coatings, adhesives, or other materials requiring specific performance characteristics .

Cosmetic Formulations

Cosmetic Applications :

The compound is being explored for use in cosmetic formulations due to its potential to enhance skin feel and stability of products. Its incorporation into formulations may improve moisturizing properties and overall product efficacy .

Table 1: Comparison of Applications

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzylamine derivatives, differing in substituents on the aromatic ring or aliphatic chain. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Effects on Aromatic Rings: Electron-donating groups (e.g., 4-methyl, 4-methoxy) increase lipophilicity and may enhance membrane permeability but reduce solubility.

Aliphatic Chain Modifications :

- Branched chains (e.g., 2-methoxy-1-methylethyl) introduce steric hindrance, possibly affecting receptor binding kinetics.

- Linear chains (e.g., 2-(4-methoxyphenyl)ethyl) increase conformational flexibility, which may enhance interaction with larger binding pockets .

Biological Activity: While direct bioactivity data for the target compound is lacking, structurally similar imines and benzylidene derivatives (e.g., from ) have shown antimicrobial and enzyme-inhibitory properties. For example, nitro- or chloro-substituted analogs exhibit higher activity due to stronger electron-withdrawing effects . Activity landscape modeling () suggests that minor structural changes (e.g., methyl to ethyl) can lead to significant potency differences, emphasizing the need for precise substituent optimization.

Synthetic Accessibility :

- The target compound can likely be synthesized via reductive amination between 4-methylbenzylamine and a ketone precursor, similar to methods used for related amines (e.g., ).

- Fluorinated analogs require specialized reagents (e.g., fluorobenzyl halides), increasing synthetic complexity .

Table 2: Physicochemical Property Estimates

| Compound Name | Predicted logP | Water Solubility (mg/mL) | PSA (Ų) |

|---|---|---|---|

| This compound | 2.8 | 0.5–1.0 | 32 |

| (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | 2.5 | 0.8–1.2 | 32 |

| (4-Methoxy-phenyl)-(4-methyl-benzyl)-amine | 3.1 | 0.3–0.7 | 38 |

| 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine | 1.2 | 5.0–10.0 | 42 |

PSA: Polar Surface Area; Estimates derived from analogous structures in and computational tools.

Implications for Drug Discovery

- Read-Across Potential: Using Tanimoto similarity metrics (), analogs like (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (Tanimoto >0.8) could inform hazard assessments or bioactivity predictions.

- Activity Cliffs : Subtle changes (e.g., methyl to ethyl on the benzyl ring) may create "activity cliffs," necessitating careful SAR studies ().

Biological Activity

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group at the second position of a one-methyl ethyl chain and a 4-methylbenzyl moiety, contributing to its unique properties. Its molecular formula is with a molecular weight of approximately 189.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.27 g/mol |

| Functional Groups | Methoxy, Amine |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific proteins and modulating their activity, which can influence several biochemical pathways:

- Neurotransmitter Modulation: The amine group may affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which could help mitigate oxidative stress-related diseases.

- Antimicrobial Properties: Preliminary studies indicate that derivatives may exhibit antimicrobial effects, making them candidates for further investigation in pharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines:

- Cell Lines Tested:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- CEM-13 (T acute lymphoblastic leukemia)

The compound demonstrated IC values ranging from 0.5 to 5 µM across these cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, it has been shown to reduce neuronal apoptosis and improve cell viability under oxidative stress conditions. The mechanism likely involves modulation of signaling pathways related to apoptosis and inflammation.

Case Studies

-

Anticancer Efficacy Study:

A study investigated the effects of this compound on MCF-7 cells. Results indicated that the compound induced apoptosis through caspase activation and upregulation of p53 expression, leading to enhanced cell death in a dose-dependent manner. -

Neuroprotective Study:

In a model simulating oxidative stress in neuronal cells, the compound significantly decreased markers of oxidative damage and improved mitochondrial function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 4-methyl-benzylamine with 2-methoxy-1-methylethyl chloride under basic conditions (e.g., sodium hydroxide or potassium carbonate) in a polar aprotic solvent like dichloromethane or toluene. Reaction optimization may include reflux conditions and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are used to confirm the compound’s structural identity?

Key methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and backbone structure.

- Mass spectrometry (MS) : For molecular weight confirmation.

- Infrared (IR) spectroscopy : To identify functional groups (e.g., amine, methoxy) .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

Q. What initial biological assays are recommended for evaluating activity?

- Enzyme inhibition assays : Target enzymes relevant to neurological or metabolic pathways.

- Receptor binding studies : Radioligand displacement assays using cell membranes expressing target receptors .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptor active sites (e.g., serotonin or dopamine receptors).

- MD simulations : Assess binding stability over time with tools like GROMACS. Cross-validate with experimental data from SPR (surface plasmon resonance) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Q. How can contradictions in reported biological activities be resolved?

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified methoxy or benzyl groups.

- Pharmacophore mapping : Use X-ray crystallography (e.g., protein-ligand co-crystals) to identify critical binding motifs.

- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.